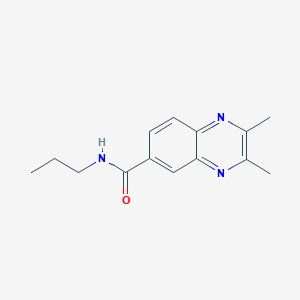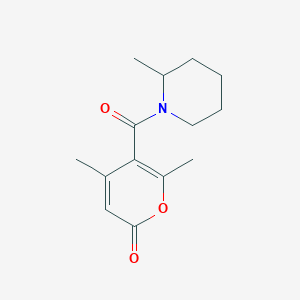
N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide, also known as FTQC, is a quinoxaline derivative that has been extensively studied for its potential therapeutic applications. FTQC has shown promising results in various scientific research studies, making it a topic of interest for researchers.
Mécanisme D'action
N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide exerts its therapeutic effects through various mechanisms of action, including the inhibition of reactive oxygen species (ROS) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide has also been found to modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been found to regulate glucose metabolism and improve insulin sensitivity in diabetic animals. Additionally, N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide has been shown to protect against oxidative stress-induced neuronal damage and improve cognitive function in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide is its potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide. One potential direction is the development of novel synthetic methods to improve the yield and purity of N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide in vivo. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide and to identify potential drug targets. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide in humans.
Méthodes De Synthèse
N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide can be synthesized through a multistep process, which involves the reaction of 2-furancarboxaldehyde with 2,3,6-trimethylquinoxaline-6-carboxylic acid followed by the reduction of the resulting intermediate with sodium borohydride. The final product is then purified through column chromatography.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-12(2)19-16-9-13(6-7-15(16)18-11)17(21)20(3)10-14-5-4-8-22-14/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHFNBRULBINLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)N(C)CC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,5-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510803.png)
![(3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510809.png)
![3-[2-(2,3-Dihydroindol-1-yl)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7510816.png)
![1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7510823.png)

![2-[benzenesulfonyl(methyl)amino]-N,N-diethylacetamide](/img/structure/B7510835.png)
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(2-fluorophenyl)urea](/img/structure/B7510864.png)

![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)



![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)
